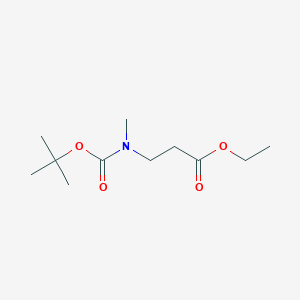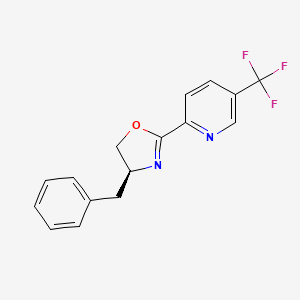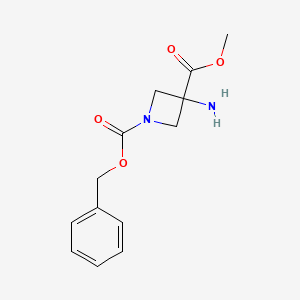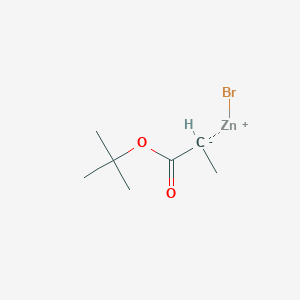![molecular formula C16H13NO6 B6297510 1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate CAS No. 1993468-92-0](/img/structure/B6297510.png)
1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Descripción general
Descripción
1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, also known as DIMP, is a bicyclic dicarboxylic acid ester with a wide range of applications in the field of scientific research. It has been used in various studies, ranging from biochemistry and physiology to pharmacology and toxicology. DIMP is a colorless and odorless solid that is soluble in water and organic solvents. It has a melting point of 154-156 °C, a boiling point of 285-287 °C, and a density of 1.29 g/cm3.
Aplicaciones Científicas De Investigación
Synthesis Techniques :
- Levin, Kaszyński, and Michl (2003) described a photochemical synthesis method for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, an intermediate in producing compounds like 1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (Levin, Kaszyński, & Michl, 2003).
- Paquette and Méndez-Andino (2001) synthesized bicyclo[1.1.1]pentane-1,3-dicarboxylate esters, showcasing their potential for further functionalization (Paquette & Méndez-Andino, 2001).
Chemical Properties and Functionalization :
- Garlets et al. (2020) explored the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, which are structurally related to the compound . This research provides insights into creating chiral substituted bicyclo[1.1.1]pentane derivatives (Garlets et al., 2020).
- Meijere et al. (2007) worked on connecting photochromic units using a bicyclo[1.1.1]pentane fragment, which is relevant to the structural manipulation of similar compounds (Meijere et al., 2007).
Synthetic Chemistry Advances :
- Kanazawa and Uchiyama (2018) reviewed recent advances in the synthetic chemistry of Bicyclo[1.1.1]pentane (BCP), discussing strategies for synthesizing unsymmetrically 1,3-difunctionalized BCP derivatives, relevant to compounds like 1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (Kanazawa & Uchiyama, 2018).
Propiedades
IUPAC Name |
3-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-22-13(20)15-6-16(7-15,8-15)14(21)23-17-11(18)9-4-2-3-5-10(9)12(17)19/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKZPBKPZRXTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxoisoindolin-2-YL) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95%](/img/structure/B6297435.png)
![6-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6297439.png)
![6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6297453.png)

![Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester](/img/structure/B6297463.png)

![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]](/img/structure/B6297512.png)


![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)
